molecular formula C20H24N2O2 B14990399 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B14990399
M. Wt: 324.4 g/mol
InChI Key: CBJCXRMJLGAESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core with a pyrrolidine and a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.

Major Products

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its combination of a pyrrolidine moiety and a methoxyphenyl group, which may confer specific biological activities and chemical reactivity not seen in other similar compounds.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C20H24N2O2/c1-24-18-11-9-16(10-12-18)19(22-13-5-6-14-22)15-21-20(23)17-7-3-2-4-8-17/h2-4,7-12,19H,5-6,13-15H2,1H3,(H,21,23)

InChI Key

CBJCXRMJLGAESC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.